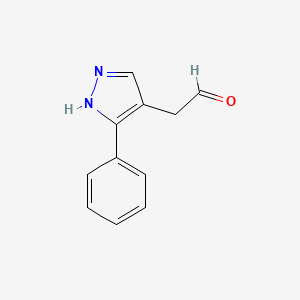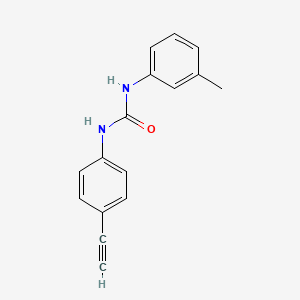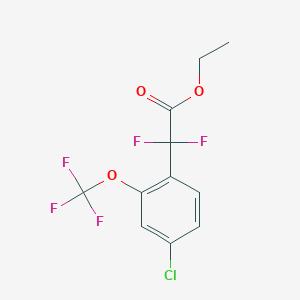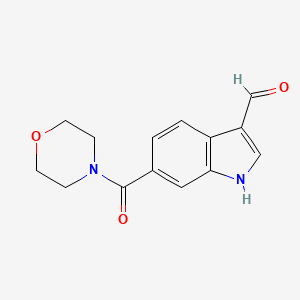
Methyl 2-(4-(3,3-dimethylbutanoyl)-3-hydroxyphenyl)propanoate
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed are all part of this analysis .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions and Synthesis
Research in photochemical reactions involving similar compounds, such as 2-Methyl- and 2,4-dimethylbenzophenone, has led to the synthesis of various hydroxylic compounds through regiospecific dienol additions. This process enables the synthesis of tetrahydro- and dihydronaphthols with diverse substituents, showcasing the potential of photochemical methods in synthesizing complex organic molecules (Pfau, Rowe, & Heindel, 1978).
Furanoid Esters from Unsaturated Fatty Esters
The transformation of methyl 9,10,12,13-diepoxystearate into isomeric C18-furanoid esters highlights the chemical versatility of unsaturated fatty esters. This process involves reactions with propyl iodide-sodium iodide-dimethyl sulphoxide, leading to the synthesis of furanoid esters, indicating the potential of unsaturated fatty esters in producing chemically significant esters (Jie & Lam, 1977).
Hydrocarbonylation and Dimerization
The hydrocarbonylation of methyl acrylate with CO and H2O forms dimethyl 4-oxopimelate, demonstrating the catalytic potential of Co2(CO)8-1,2-bis(diphenylphosphino)ethane systems. This reaction showcases the application of homogeneous catalysts in the efficient transformation of simple esters to more complex molecules, relevant to the study and application of Methyl 2-(4-(3,3-dimethylbutanoyl)-3-hydroxyphenyl)propanoate (Murata & Matsuda, 1982).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[4-(3,3-dimethylbutanoyl)-3-hydroxyphenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-10(15(19)20-5)11-6-7-12(13(17)8-11)14(18)9-16(2,3)4/h6-8,10,17H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYBXAFLGWQUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)CC(C)(C)C)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




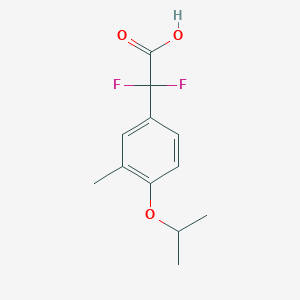

![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475017.png)


